molecular formula C18H20O4S2 B14403329 2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate CAS No. 88357-26-0

2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate

Cat. No.: B14403329
CAS No.: 88357-26-0
M. Wt: 364.5 g/mol
InChI Key: CIOZOPGUJZZLRV-UHFFFAOYSA-N
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Description

2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate is an organic compound that features a benzene ring substituted with a sulfanyl group and a sulfonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate typically involves multiple steps. One common approach is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution to introduce the desired functional groups . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonate ester to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as inhibition of enzymatic activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl benzene-1-sulfonate
  • 2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-chlorobenzene-1-sulfonate

Uniqueness

2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate is unique due to the presence of both a sulfanyl group and a sulfonate ester on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

88357-26-0

Molecular Formula

C18H20O4S2

Molecular Weight

364.5 g/mol

IUPAC Name

2-[4-(2-oxopropyl)phenyl]sulfanylethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C18H20O4S2/c1-14-3-9-18(10-4-14)24(20,21)22-11-12-23-17-7-5-16(6-8-17)13-15(2)19/h3-10H,11-13H2,1-2H3

InChI Key

CIOZOPGUJZZLRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCSC2=CC=C(C=C2)CC(=O)C

Origin of Product

United States

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